molecular formula C11H11N3OS B2811128 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide CAS No. 871547-65-8

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Cat. No.: B2811128
CAS No.: 871547-65-8
M. Wt: 233.29
InChI Key: HMSHIOWVUCPJNA-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 2-(4-Phenyl-1,3-thiazol-2-yl)acetic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it has a hydrazide functional group that can form additional hydrogen bonds, enhancing its interaction with biological targets .

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSHIOWVUCPJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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